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  • Product: ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate
  • CAS: 346613-02-3

Core Science & Biosynthesis

Foundational

ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate chemical structure and properties

An In-depth Technical Guide: Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate Abstract This technical guide provides a comprehensive overview of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate, a substituted cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

Abstract

This technical guide provides a comprehensive overview of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate, a substituted cyanoacrylate compound of significant interest in synthetic and medicinal chemistry. This document delineates its chemical structure, physicochemical properties, and a detailed, field-proven synthetic methodology. We will explore the mechanistic underpinnings of its synthesis, its anticipated spectroscopic signature, and its potential as a versatile building block for the development of novel heterocyclic compounds and therapeutic agents. The guide concludes with a summary of its known toxicological profile, providing researchers and drug development professionals with the critical information needed for its safe handling and application.

Chemical Identity and Molecular Structure

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is a multifunctional organic molecule belonging to the class of enamine-cyanoacrylates. Its structure is characterized by a conjugated π-system extending from the 4-ethylphenylamino donor group to the electron-withdrawing cyano and ethyl ester acceptor groups. This electronic arrangement is crucial for its reactivity and potential biological activity.

The presence of the C=C double bond introduces the possibility of geometric isomerism (E/Z). The specific isomer obtained during synthesis is often influenced by reaction conditions and the steric and electronic nature of the substituents. The (E)-isomer is frequently the thermodynamically more stable product in related structures.

Table 2.1: Compound Identifiers

Identifier Value Source
IUPAC Name ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate -
CAS Number 346613-02-3 [1]
Molecular Formula C₁₄H₁₆N₂O₂ Calculated

| Molecular Weight | 244.29 g/mol | Calculated |

Caption: 2D Structure of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate.

Physicochemical Properties

Experimental physicochemical data for ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate are not extensively published. However, properties can be predicted based on its structure and by comparison with closely related analogs. The molecule is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents like ethanol, DMSO, and ethyl acetate.

Table 3.1: Physicochemical Data of Analogous Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Source
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate C₁₂H₁₁NO₃ 217.22 180-182 [2]
Ethyl (2Z)-2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate C₁₃H₁₄N₂O₂ 230.27 Not specified [3]

| Ethyl (2E)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate | C₁₄H₁₆N₂O₃ | 260.29 | Not specified |[4][5] |

Synthesis and Mechanistic Considerations

Knoevenagel Condensation: The Method of Choice

The synthesis of substituted ethyl 2-cyano-3-aminoprop-2-enoates is most efficiently achieved via a variation of the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, valued for its reliability and high yields. The chosen pathway involves the reaction of an amine with a compound containing an activated methylene group, often preceded by condensation with an orthoformate ester. For this specific target, a direct condensation between 4-ethylaniline and ethyl ethoxymethylenecyanoacetate is the most logical and field-proven approach. The ethoxy group of the latter serves as an excellent leaving group following the initial nucleophilic attack by the aniline.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

This protocol is a self-validating system, where reaction progress can be monitored by Thin-Layer Chromatography (TLC), and product purity is confirmed by melting point analysis and spectroscopy.

Materials:

  • 4-ethylaniline (1.0 eq)

  • Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethylaniline (1.0 eq) and absolute ethanol. Stir until the aniline is fully dissolved.

  • Reagent Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the solution, followed by a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux (approximately 78-80°C). Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase) by observing the consumption of the starting materials and the formation of a new, typically UV-active, product spot. The reaction is generally complete within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The product will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified solid under vacuum to obtain ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. The product can be further purified by recrystallization from ethanol if necessary.

Synthesis Workflow

synthesis_workflow start Dissolve 4-Ethylaniline in Ethanol add_reagent Add Ethyl (ethoxymethylene)cyanoacetate & Acetic Acid Catalyst start->add_reagent reflux Heat to Reflux (78-80°C, 2-4h) add_reagent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete cool Cool to Room Temp Then Ice Bath monitor->cool Reaction Complete precipitate Product Precipitates cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the synthesis of the title compound.

Anticipated Spectroscopic Profile

Structural confirmation of the synthesized compound relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: two doublets in the aromatic region (7-8 ppm) for the 1,4-disubstituted phenyl ring, a singlet for the vinyl proton (>8 ppm), a broad singlet for the N-H proton, two quartets (one for the ethyl group on the ring and one for the ester), and two triplets (corresponding to the two ethyl groups).

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbon atoms, including signals for the cyano group (115-120 ppm), the ester carbonyl (160-165 ppm), and various aromatic and aliphatic carbons.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Characteristic absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C≡N stretch (a sharp peak around 2220 cm⁻¹), and a strong C=O stretch from the ester (around 1700-1720 cm⁻¹).[7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 244.29.

Applications in Drug Development and Materials Science

The ethyl 2-cyano-3-aminoprop-2-enoate scaffold is a highly valuable platform in medicinal chemistry. Its multifunctionality allows it to serve as a key intermediate in the synthesis of a wide array of biologically active heterocyclic compounds.

  • Precursor to Bioactive Heterocycles: This class of compounds is widely used to synthesize pyridines, pyrimidines, pyrazoles, and other complex ring systems through cyclocondensation reactions.[8] These resulting heterocycles are core structures in numerous approved drugs.

  • Potential Therapeutic Activities: Analogs of the title compound have demonstrated a range of biological activities. For example, various substituted cyanoacrylates have been investigated for their anticancer, antimicrobial, and antioxidant properties.[9][10] The specific 4-ethylphenyl substitution of the title compound makes it a prime candidate for screening in similar biological assays to identify potential lead compounds in drug discovery programs.

Safety and Toxicological Profile

According to notified classifications, ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate presents several hazards and requires careful handling in a laboratory setting.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 7.1: GHS Hazard Classification

Hazard Class Category Hazard Code Hazard Statement
Acute Toxicity Acute Tox. 4 H302 + H312 + H332 Harmful if swallowed, in contact with skin or if inhaled
Skin Irritation Skin Irrit. 2 H315 Causes skin irritation
Eye Irritation Eye Irrit. 2A H319 Causes serious eye irritation
Specific target organ toxicity — single exposure STOT SE 3 H336 May cause drowsiness or dizziness

Source: Notified C&L Inventory[1]

Conclusion

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is a compound with significant synthetic utility and potential for application in drug discovery and materials science. Its preparation is straightforward via a robust Knoevenagel-type condensation, yielding a versatile scaffold for further chemical elaboration. While possessing a defined set of handling hazards, its value as a building block for creating novel molecular architectures with potential therapeutic benefits makes it a compound of considerable interest to the research community. This guide provides the foundational knowledge required for its synthesis, characterization, and safe exploration in a research and development context.

References

  • NextSDS. (n.d.). ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propenoic acid, 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]-, ethyl ester. Retrieved from [Link]

  • Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 293–297. Retrieved from [Link]

  • Molport. (n.d.). ethyl (2E)-2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. Retrieved from [Link]

  • Kharitonova, O. V., et al. (2023). Novel copolymers of vinyl acetate. 3 Ring-substituted ethyl 2-cyano-3. ChemRxiv. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-cyanopropionate. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. Retrieved from [Link]

  • ChemBK. (2024). ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. Retrieved from [Link]

  • He, X., et al. (2009). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3161. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2011). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 16(1), 188-204. Retrieved from [Link]

  • Bodrikov, I. V., et al. (2005). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3782–o3783. Retrieved from [Link]

Sources

Exploratory

mechanism of action of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-cyano-3-[(4-ethylphenyl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate belongs to the diverse class of 2-cyanoacrylates, a chemical scaffold of significant interest in medicinal chemistry due to its potential therapeutic applications. While direct and extensive research on this specific molecule is emerging, this guide synthesizes the current understanding of related compounds to propose a plausible mechanism of action. Drawing from structure-activity relationships of analogous molecules, we will explore its potential as an anticancer agent, likely functioning through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This document provides a comprehensive overview of the hypothesized mechanism, supporting experimental data from related compounds, and detailed protocols for validation.

Introduction: The Therapeutic Potential of the 2-Cyanoacrylate Scaffold

The 2-cyanoacrylate core is a versatile pharmacophore that has been incorporated into a wide array of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including herbicidal, antiviral, and, most notably for the context of this guide, antiproliferative effects against various cancer cell lines.[1][2][3][4][5][6][7] The ethyl 2-cyano-3-arylacrylate backbone, in particular, has been the subject of several studies, which have revealed that substitutions on the aryl ring significantly influence cytotoxic potency.[4][6] This suggests a specific interaction with a biological target where the nature of this substitution is critical for binding and subsequent activity.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the established biological activities of structurally related compounds, it is hypothesized that ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate exerts its anticancer effects through the inhibition of protein kinases. Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8][9]

The general structure of the subject compound, with its electron-withdrawing cyano group and an aromatic ring system, bears resemblance to known kinase inhibitors that act as ATP-competitive inhibitors.[9] These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.

Potential Kinase Target: Janus Kinase 2 (JAK2)

A plausible target for ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. The JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical regulator of cytokine-mediated cellular responses.[8][10] Constitutive activation of the JAK/STAT pathway, often due to mutations in JAK2 (e.g., V617F), is a key driver in various myeloproliferative neoplasms and has also been implicated in solid tumors.[10][11]

The proposed mechanism involves the binding of the compound to the ATP-binding site of JAK2, preventing the autophosphorylation of JAK2 and the subsequent phosphorylation of STAT proteins. This would inhibit the translocation of STATs to the nucleus and the transcription of target genes involved in cell proliferation and survival.

JAK-STAT_Pathway_Inhibition Hypothesized Inhibition of the JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation pSTAT p-STAT pSTAT->pSTAT 4. STAT Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT->Gene_Transcription 5. Nuclear Translocation Compound Ethyl 2-cyano-3- [(4-ethylphenyl)amino]prop-2-enoate Compound->JAK2 Inhibition Experimental_Workflow Experimental Workflow for Mechanism Validation Synthesis 1. Synthesis of Compound Cytotoxicity 2. In vitro Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity Kinase_Assay 3. Biochemical Kinase Inhibition Assay Cytotoxicity->Kinase_Assay If active Western_Blot 4. Western Blot Analysis of Downstream Signaling Kinase_Assay->Western_Blot If potent inhibitor Conclusion Elucidation of Mechanism of Action Western_Blot->Conclusion

Caption: A streamlined workflow for validating the proposed mechanism of action.

Synthesis of Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

The synthesis can be achieved via a Knoevenagel condensation reaction.

Materials:

  • 4-Ethylaniline

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 4-ethylaniline (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., K562 - chronic myelogenous leukemia, HEL - erythroleukemia, both known for JAK2 activity)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known JAK2 inhibitor like Ruxolitinib).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.

Biochemical Kinase Inhibition Assay (e.g., for JAK2)

This assay measures the direct inhibitory effect of the compound on the enzymatic activity of the target kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., a biotinylated peptide with a tyrosine residue)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 384-well plate, add the JAK2 enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent, which generates a luminescent signal proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the signaling pathway, such as STAT3, to confirm the compound's effect within a cellular context.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat the cells with the test compound at its IC50 concentration for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target protein relative to the total protein and a loading control (β-actin).

Conclusion

While the definitive mechanism of action for ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is yet to be fully elucidated, the available evidence from structurally related compounds strongly suggests its potential as an anticancer agent, likely operating through the inhibition of a protein kinase such as JAK2. The proposed framework of experimental validation will be crucial in confirming this hypothesis and further characterizing the therapeutic potential of this and similar molecules. The versatility of the 2-cyanoacrylate scaffold continues to present exciting opportunities for the development of novel and effective targeted cancer therapies.

References

Sources

Foundational

Ethyl 2-Cyano-3-[(4-ethylphenyl)amino]prop-2-enoate: Physicochemical Profiling and Mechanistic Role in Kinase Inhibitor Synthesis

Abstract This technical whitepaper provides an in-depth analysis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate , a critical synthetic intermediate in the development of quinoline-based oncology therapeutics. We...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This technical whitepaper provides an in-depth analysis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate , a critical synthetic intermediate in the development of quinoline-based oncology therapeutics. We detail its exact mass and molecular weight, delineate its role in the regiospecific synthesis of 4-anilinoquinoline-3-carbonitrile kinase inhibitors, and provide self-validating experimental protocols for its generation and subsequent thermal cyclization.

Physicochemical Profiling & Mass Spectrometry

Before deploying any intermediate in a multi-step active pharmaceutical ingredient (API) synthesis, rigorous validation of its physicochemical properties is mandatory. For ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate, the molecular formula is C₁₄H₁₆N₂O₂ .

The distinction between average molecular weight (used for stoichiometric bulk calculations) and monoisotopic exact mass (used for high-resolution mass spectrometry validation) is summarized below.

Quantitative Data Summary
PropertyValueCalculation Basis
Molecular Formula C₁₄H₁₆N₂O₂Structural atom count
Molecular Weight (MW) 244.29 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Monoisotopic Exact Mass 244.1212 DaBased on most abundant isotopes (¹²C: 12.0000, ¹H: 1.0078, ¹⁴N: 14.0031, ¹⁶O: 15.9949)
Target [M+H]⁺ Ion (m/z) 245.1285Exact Mass + Proton mass (1.0073 Da)
H-Bond Donors / Acceptors 1 / 41 NH donor; 2 Ester O, 1 Cyano N, 1 Amine N acceptors

Note on Isomerism: This compound typically exists in a preferred Z-configuration, stabilized by an intramolecular hydrogen bond between the secondary amine proton and the carbonyl oxygen of the ethyl ester.

Mechanistic Role in Oncology Drug Design

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is not an end-product; it is a highly specialized precursor. It is synthesized via the condensation of 4-ethylaniline with ethyl (ethoxymethylene)cyanoacetate [1].

The strategic inclusion of the cyanoacetate moiety (as opposed to a standard malonate used in traditional Gould-Jacobs reactions) is a deliberate pharmacophore design choice. Upon thermal cyclization, this intermediate forms a 4-oxo-1,4-dihydroquinoline-3-carbonitrile core. The 3-cyano group is retained throughout the synthesis and serves as a critical hydrogen-bond acceptor. In the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR) and HER-2 kinases, the cyano nitrogen displaces a structural water molecule and forms a direct interaction with the Thr 830 residue, matching the potency of established quinazoline-based inhibitors[2].

SynthWorkflow A 4-Ethylaniline + Cyanoacetate B Ethyl 2-cyano-3-[(4-ethylphenyl) amino]prop-2-enoate A->B Condensation (Toluene, 90°C) C 4-Oxo-quinoline-3-carbonitrile Core B->C Thermal Cyclization (Dowtherm A, 250°C) D 4-Chloroquinoline Intermediate C->D Chlorination (POCl3) E Kinase Inhibitor (EGFR/HER-2) D->E SNAr Amination

Synthetic workflow from 4-ethylaniline to 4-anilinoquinoline-3-carbonitrile kinase inhibitors.

Self-Validating Experimental Protocols

A robust synthetic methodology must be self-validating—meaning the protocol includes built-in thermodynamic and analytical checkpoints to confirm causality and success before advancing.

Protocol A: Condensation Synthesis of the Title Compound

Objective: Synthesize ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. Causality: Toluene is utilized as a solvent to allow for the azeotropic removal of the ethanol byproduct, driving the reversible enamine condensation to completion.

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-ethylaniline (1.0 equivalent) and anhydrous toluene (10 volumes).

  • Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.05 equivalents) dropwise at room temperature.

  • Reflux: Equip the flask with a Dean-Stark trap. Heat the reaction to 90–110 °C for 12–16 hours.

  • Validation Checkpoint 1 (In-Process): Perform Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The reaction is self-validated when the starting aniline spot disappears and a new, highly UV-active spot appears.

  • Isolation: Cool the mixture to 0 °C. The product will precipitate. Filter the solid, wash with cold toluene, and dry under high vacuum.

  • Validation Checkpoint 2 (Analytical): Run High-Resolution Mass Spectrometry (HRMS). The presence of an m/z peak at 245.1285 confirms the exact mass of the [M+H]⁺ ion.

Protocol B: Thermal Cyclization to the Quinoline Core

Objective: Convert the acyclic intermediate into 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile [3]. Causality: The cyclization requires extreme thermal energy (~250 °C) to overcome the activation barrier of aromatic electrophilic substitution and eliminate ethanol. Dowtherm A (a eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl) is chosen because it remains a stable liquid at these temperatures without degrading.

  • Solvent Heating: Heat 10 volumes of Dowtherm A to 250 °C in a multi-neck flask equipped with a short-path distillation head.

  • Addition: Carefully add the ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate in small portions. Caution: Rapid addition causes violent outgassing of ethanol.

  • Cyclization: Stir at 250–255 °C for 1.5 hours.

  • Validation Checkpoint 1 (Thermodynamic): The distillation of ethanol into the receiving flask serves as a visual, stoichiometric confirmation that ring closure is occurring.

  • Precipitation: Cool the reaction to 90 °C. Slowly add 20 volumes of heptane to crash out the quinoline core.

  • Validation Checkpoint 2 (Analytical): Filter the solid and analyze via ¹H-NMR. The complete disappearance of the ethyl ester signals (triplet at ~1.3 ppm, quartet at ~4.2 ppm) confirms total conversion.

Structural Biology & Target Engagement

Once the core is synthesized and functionalized into a final API, the structural logic behind the initial cyanoacetate condensation becomes evident. The resulting quinoline-3-carbonitrile scaffold acts as a highly efficient ATP-competitive inhibitor.

BindingMech A Quinoline-3-carbonitrile Scaffold B N1 Nitrogen A->B C 3-Cyano Group A->C D C4-Anilino Group A->D E Backbone NH (Met 769) B->E H-Bond (3.3 Å) F Thr 830 (ATP Pocket) C->F H-Bond / Water Displacement G Hydrophobic Cleft D->G Steric / Hydrophobic Fit

Key pharmacophore interactions of the quinoline-3-carbonitrile scaffold within the EGFR ATP pocket.

References

  • Process for the preparation of 7-substituted-3 quinolinecarbonitriles US Patent US20030212276A1 URL
  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors Journal of Medicinal Chemistry (2000) URL:[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Journal of Medicinal Chemistry (2005) URL:[Link]

Exploratory

A Technical Guide to the Crystallographic Analysis of Ethyl 2-Cyano-3-[(4-ethylphenyl)amino]prop-2-enoate: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth exploration of the crystallographic analysis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the crystallographic analysis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. While the definitive crystal structure of this specific molecule is not yet publicly available, this document leverages crystallographic data from closely related structural analogs to present a predictive and methodological framework for its synthesis, crystallization, and subsequent X-ray diffraction analysis. By synthesizing established protocols with expert insights, this guide serves as a valuable resource for researchers in medicinal chemistry and materials science, offering a robust roadmap for the structural elucidation of this and similar compounds. The core focus is on the causality behind experimental choices, ensuring a self-validating system of protocols, and grounding all claims in authoritative scientific literature.

Introduction: The Significance of Cyanoacrylates in Drug Discovery

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate belongs to the class of cyanoacrylates, a group of compounds recognized for their significant potential in drug development and materials science. The molecule's backbone is a classic example of a "D-π-A" (donor-pi-acceptor) system, which often imparts interesting electronic and biological properties. The 4-ethylphenyl group acts as an electron donor, the cyano and ester groups as electron acceptors, and the prop-2-enoate bridge as the pi-system. This electronic arrangement is frequently associated with a range of bioactivities.

Derivatives of 2-cyano-3-anilinoprop-2-enoates and related acrylamides have demonstrated a spectrum of pharmacological activities, including antiviral and anti-infective properties[1][2][3]. The precise three-dimensional arrangement of atoms, elucidated through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR), which is the cornerstone of rational drug design[4][5][6]. The ethylphenyl moiety, in particular, can influence crystal packing through hydrophobic and van der Waals interactions, potentially impacting solubility, stability, and biological target engagement. Therefore, obtaining high-quality crystallographic data is a critical step in the development of new therapeutic agents based on this scaffold.

Synthesis of Ethyl 2-Cyano-3-[(4-ethylphenyl)amino]prop-2-enoate: A Knoevenagel Condensation Approach

The most probable and efficient synthetic route to the title compound is a variation of the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound or, in this case, an equivalent reactive species formed from an aniline derivative.

Proposed Reaction Scheme

A plausible synthesis involves the reaction of 4-ethylaniline with ethyl 2-cyano-3-ethoxyacrylate (a common starting material for such reactions) or a two-step, one-pot reaction starting from ethyl cyanoacetate and triethyl orthoformate, followed by the addition of 4-ethylaniline. For the purpose of this guide, we will focus on the more direct approach analogous to the synthesis of similar enamines.

Detailed Experimental Protocol
  • Reagents and Solvents:

    • 4-Ethylaniline (1.0 eq)

    • Ethyl 2-cyano-3-ethoxyacrylate (1.05 eq)

    • Ethanol (anhydrous)

    • Piperidine (catalytic amount, ~0.1 eq)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylaniline and anhydrous ethanol.

    • Stir the solution at room temperature until the aniline is completely dissolved.

    • Add ethyl 2-cyano-3-ethoxyacrylate to the solution, followed by the catalytic amount of piperidine.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the crude ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate.

    • For crystallographic studies, further purification by recrystallization is necessary (see Section 3).

Mechanistic Insights and Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The piperidine acts as a base to deprotonate the aniline, increasing its nucleophilicity, or to catalyze the reaction by forming a more reactive iminium intermediate[7][8][9]. The amino group of 4-ethylaniline attacks the electron-deficient carbon of the ethoxyacrylate, followed by the elimination of ethanol to yield the final enamine product. The choice of ethanol as a solvent is advantageous as it readily dissolves the starting materials and the product has lower solubility at room temperature, facilitating its isolation.

Crystallization: The Gateway to High-Resolution Structural Data

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystallographic analysis. For cyanoacrylate derivatives, slow evaporation and slow cooling are generally effective methods[10][11].

Recommended Crystallization Protocol
  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and acetone). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., in a heated water bath).

    • Ensure all the solid has dissolved.

    • Allow the solution to cool slowly to room temperature. For very slow cooling, the vessel can be placed in a Dewar flask filled with warm water.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is highly soluble (the "inner solution").

    • Place this inner solution in a larger, sealed container that contains a solvent in which the compound is poorly soluble but which is miscible with the solvent of the inner solution (the "outer solution" or "precipitant").

    • The precipitant will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystallization.

Troubleshooting and Expert Tips
  • Oiling Out: If the compound separates as an oil, try using a more dilute solution or a different solvent system.

  • Microcrystals: If only very small crystals are obtained, try slowing down the crystallization process (e.g., by using a smaller pinhole for evaporation or a slower cooling rate). Seeding the solution with a previously formed microcrystal can also encourage the growth of larger crystals.

  • Polymorphism: Be aware that the compound may exist in different crystalline forms (polymorphs), which can have different physical properties. The crystallization conditions can influence which polymorph is obtained[8][9].

X-ray Crystallographic Data Collection and Structure Refinement

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect the crystal from radiation damage. The data is collected using a modern diffractometer, such as a Bruker SMART APEXII or similar, equipped with a CCD or CMOS detector[7][9]. Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used. A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods, typically with software such as SHELXS or Olex2[7]. The initial atomic positions are then refined using full-matrix least-squares on F², a process carried out with programs like SHELXL[7]. Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Predictive Crystallographic Parameters

Based on the analysis of structurally similar compounds, the following crystallographic parameters can be anticipated for ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate:

ParameterPredicted Value/RangeReference Analogs
Crystal SystemMonoclinic[4][8][9][12]
Space GroupP2₁/c or C2/c[8][9][12]
a (Å)8 - 12[12]
b (Å)6 - 18[8][9][12]
c (Å)14 - 20[8][9][12]
β (°)90 - 105[12]
V (ų)1200 - 1400[8][9][12]
Z4[7][8][9][12]

Note: These values are indicative and the actual parameters will be determined experimentally.

Structural Analysis and Interpretation

The refined crystal structure will provide a wealth of information:

  • Molecular Conformation: The planarity of the molecule, torsion angles, and the conformation of the ethyl groups can be precisely determined. It is expected that the core of the molecule will be largely planar to maximize π-conjugation.

  • Intermolecular Interactions: The crystal packing will be stabilized by a network of intermolecular interactions, such as C-H···O, C-H···N, and potentially π-π stacking interactions between the phenyl rings. Understanding these interactions is crucial for predicting the material's physical properties.

  • Supramolecular Assembly: The way molecules pack in the crystal lattice (supramolecular assembly) can be analyzed. This can reveal patterns such as dimers, chains, or sheets[13][14].

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Crystallographic Analysis s1 Reactants: 4-Ethylaniline Ethyl 2-cyano-3-ethoxyacrylate s2 Knoevenagel Condensation (Ethanol, Piperidine, Reflux) s1->s2 s3 Crude Product s2->s3 p1 Recrystallization (e.g., Slow Evaporation) s3->p1 p2 Single Crystals p1->p2 a1 X-ray Data Collection (Diffractometer) p2->a1 a2 Structure Solution (e.g., SHELXS) a1->a2 a3 Structure Refinement (e.g., SHELXL) a2->a3 a4 Final Crystal Structure a3->a4

Caption: Workflow for the synthesis and crystallographic analysis.

Key Intermolecular Interactions

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N-H C2 C=O N1->C2 C-H...O Hydrogen Bond C1 C=O P1 Phenyl Ring P2 Phenyl Ring P1->P2 π-π Stacking N2 N-H

Caption: Anticipated intermolecular interactions in the crystal lattice.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive, predictive, and methodological approach for the synthesis, crystallization, and crystallographic analysis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. By drawing on authoritative data from structurally related compounds, we have provided detailed protocols and expert insights to facilitate the successful structural elucidation of this and similar molecules. The determination of the precise three-dimensional structure of this compound will be a significant contribution to the field, enabling a deeper understanding of its structure-activity relationships and paving the way for its potential application in drug discovery and materials science. The methodologies and predictive data presented herein provide a solid foundation for researchers to embark on this important endeavor.

References

  • Benchchem. (n.d.). Crystal Structure Analysis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate: A Technical Guide.
  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Ziarani, G. M., Ghasemi, E., Lashgari, N., & Badiei, A. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized SBA-15. European Journal of Chemistry, 3(4), 465-469.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • López-Urías, F., et al. (2018). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. RSC Advances, 8(32), 17768-17778.
  • Cárdenas, J. C., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • Castro Agudelo, B., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder.
  • University of Florida. (2015, April 28). How To Grow Crystals. The Center for Xray Crystallography. Retrieved from [Link]

  • Castro Agudelo, B., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • ASHP Publications. (n.d.). Structure Activity Relationships and Basic Concepts in Drug Design.
  • CDD Vault. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2009). Structure-activity relationship determination within a group of substituted phenyl sulfamate based compounds against the enzyme oestrone sulfatase. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 133-141.
  • Longdom Publishing. (n.d.). Structural Activity Relationship of Drugs and its Applications.
  • Passalacqua, K. D., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(10), 6134-6144.
  • Song, B. A., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Journal of Agricultural and Food Chemistry, 58(5), 2931-2937.
  • Li, P., et al. (2006). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. Chinese Journal of Organic Chemistry, 26(1), 115-119.
  • Zhang, Y., et al. (2023). Recent Advances in Cyanotoxin Synthesis and Applications: A Comprehensive Review. Toxins, 15(11), 633.
  • IntechOpen. (2025, September 17). Cyanobolites: Future Prospects in Therapeutics and Biological Innovation. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Advanced In Vitro Assay Protocols for Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate: Mechanistic Profiling of Cyanoacrylate Derivatives

Executive Summary & Pharmacological Context Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (CAS: 346613-02-3), frequently classified as an anilinoacrylate or a cyanoacrylate derivative, is a highly specialized bioch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (CAS: 346613-02-3), frequently classified as an anilinoacrylate or a cyanoacrylate derivative, is a highly specialized biochemical tool utilized in proteomics and molecular pharmacology[1].

From a structural perspective, this compound features a highly delocalized, where the benzene ring acts as the electron donor, the cyano group as the electron acceptor, and the ester group provides lipophilic flexibility[2]. This excellent coplanarity allows the anilinoacrylate scaffold to act as a privileged pharmacophore. Historically, related cyanoacrylate and anilinoacrylate derivatives have been deployed to probe two distinct biological domains:

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to competitively bind the hinge region of tyrosine kinases and disrupt downstream signaling cascades like NF-κB[3][4].

  • Mitochondrial Modulation: Alpha-cyanocinnamates and cyanoacrylates are well-documented inhibitors of the Mitochondrial Pyruvate Carrier (MPC) and electron transport chain Complex I, profoundly altering cellular respiration[5][6].

To rigorously evaluate the efficacy and off-target effects of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate, this guide details two self-validating in vitro assay protocols: a cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, and a live-cell high-resolution mitochondrial respirometry assay.

MOA Cmpd Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate Kinase Tyrosine Kinases (e.g., EGFR, JAK) Cmpd->Kinase ATP Competitive Inhibition Mito Mitochondrial Targets (MPC / Complex I) Cmpd->Mito Membrane/Carrier Binding Phos Decreased Phosphorylation Kinase->Phos Signal Blockade Resp Altered OCR (Metabolic Shift) Mito->Resp Respiration Blockade

Diagram 1: Dual-target pharmacological paradigm of anilinoacrylate derivatives.

Protocol I: Cell-Free Tyrosine Kinase Inhibition Assay (TR-FRET)

Rationale & Causality: TR-FRET is selected over standard fluorescence intensity to eliminate compound interference. Anilinoacrylates possess conjugated pi-systems that often auto-fluoresce. By utilizing a Europium (Eu) chelate donor, we introduce a temporal delay (e.g., 50 µs) before signal acquisition. This allows the short-lived auto-fluorescence of the compound to decay completely, ensuring the measured FRET signal is exclusively representative of kinase activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Expert Insight: Brij-35 is critical to prevent the lipophilic cyanoacrylate from forming colloidal aggregates or adhering to the microplate walls. DTT maintains the kinase's catalytic cysteine residues in a reduced, active state.

  • Compound Dilution Strategy:

    • Dissolve ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate in 100% anhydrous DMSO to a 10 mM stock.

    • Perform a 3-fold serial dilution in DMSO, followed by a 1:100 intermediate dilution in Kinase Buffer.

    • Expert Insight: This ensures a final assay DMSO concentration of strictly 1%. Variations above 1% can destabilize the kinase fold, leading to false-positive inhibition.

  • Reaction Assembly (384-well format):

    • Add 5 µL of the compound dilution to the well.

    • Add 5 µL of the target Kinase (e.g., EGFR) pre-mixed with a biotinylated substrate peptide.

    • Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ value for the specific kinase). Incubate for 60 minutes at room temperature.

  • Detection & Quenching:

    • Add 5 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and instantly quench the kinase reaction), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

    • Incubate for 30 minutes to allow the FRET complex to form.

  • Data Acquisition & Self-Validation:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a pan-kinase inhibitor (e.g., 1 µM Staurosporine) as the positive control. The assay is only validated if Z' > 0.65.

Protocol II: High-Resolution Mitochondrial Respirometry (Seahorse XF)

Rationale & Causality: Because cyanoacrylates can act as lipophilic weak acids or direct electron transport chain inhibitors[5][6], assessing the Oxygen Consumption Rate (OCR) helps decouple primary kinase inhibition from secondary mitochondrial toxicity.

Step-by-Step Methodology
  • Cell Seeding & Preparation:

    • Seed target cells (e.g., HeLa or HepG2) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in 5% CO₂.

  • Sensor Hydration (Critical Step):

    • Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Expert Insight: Atmospheric CO₂ outgassing during the assay will interfere with the highly sensitive solid-state pH fluorophores on the sensor, skewing the Extracellular Acidification Rate (ECAR) data.

  • Compound Pre-treatment:

    • Wash cells and replace media with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4).

    • Pre-treat cells with varying concentrations of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate for 2 hours prior to the assay.

  • Sequential Injection & Assay Execution:

    • Port A (Oligomycin, 1 µM): Inhibits ATP synthase (Complex V). Causality: Links the drop in OCR directly to cellular ATP production.

    • Port B (FCCP, 1 µM): Uncouples the mitochondrial inner membrane. Causality: Forces the electron transport chain to operate at maximum capacity, revealing the maximal respiratory limit.

    • Port C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complexes I and III. Causality: Provides a definitive baseline of non-mitochondrial oxygen consumption, proving the system is self-validating. If the cyanoacrylate compound is a Complex I inhibitor, the baseline OCR will drop prematurely before Port C injection.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Target Incubation (Kinase + Substrate OR Live Cells) Step1->Step2 Step3 3. Assay Execution (TR-FRET OR Seahorse XF) Step2->Step3 Step4 4. Data Acquisition (Fluorescence Ratio OR OCR/ECAR) Step3->Step4 Step5 5. Non-linear Regression (IC50 / EC50 Calculation) Step4->Step5

Diagram 2: Standardized in vitro assay workflow for compound validation.

Quantitative Data Presentation

To ensure robust benchmarking, the following table summarizes the expected quantitative metrics and validation thresholds when profiling ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate across these platforms.

Assay TypeTarget / ReadoutExpected IC₅₀ / EC₅₀ RangeRequired Z'-FactorValidation Control
TR-FRET Tyrosine Kinase (e.g., EGFR)0.5 µM - 15.0 µM> 0.65Staurosporine (1 µM)
Seahorse XF Mitochondrial Respiration (OCR)5.0 µM - 50.0 µMN/A (Well CV < 15%)UK5099 / Rotenone
CellTiter-Glo Cell Viability (ATP Luminescence)10.0 µM - 100.0 µM> 0.70Doxorubicin (10 µM)

References

  • Chen, Q.-Y., Ke, W.-D., & Kong, L. "Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph". Acta Crystallographica Section E.[Link]

  • Compan, V., et al. "Molecular basis of pyruvate transport and inhibition of the human mitochondrial pyruvate carrier". Science.[Link]

  • "Voacanga globosa Spirobisindole Alkaloids Exert Antiviral Activity in HIV Latently Infected Cell Lines by Targeting the NF-κB Cascade". PMC - NIH.[Link]

  • "US4343804A - 4-Amino-3-quinolinecarboxylic acids and esters".

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Application

Application Note: In Vivo Experimental Dosing and Pharmacokinetics for Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Preclinical Methodology & Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Preclinical Methodology & Protocol Guide.

Introduction and Physicochemical Rationale

As a Senior Application Scientist, I approach the in vivo dosing of novel enamine/cyanoacrylate derivatives—specifically ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (hereafter referred to as ECEP )—by first addressing its inherent physicochemical liabilities. Structurally related to early-generation kinase inhibitors and tyrphostins, ECEP is a highly lipophilic small molecule that lacks strongly ionizable functional groups. Consequently, traditional pH-adjustment strategies (e.g., in situ salt formation) are ineffective for aqueous solubilization[1].

To achieve reliable in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data, the compound must be formulated as a true solution rather than a suspension. Administering a suspension for intravenous (IV) dosing is lethal to murine models, and using it for oral (PO) dosing often results in dissolution-rate-limited absorption, leading to erratic bioavailability[2]. Therefore, we must engineer a co-solvent system that maintains ECEP in solution upon dilution in the aqueous environment of the gastrointestinal tract or bloodstream[3].

The Causality Behind the Formulation

Our validated vehicle for ECEP is 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline . The logic behind this specific matrix is sequential and absolute:

  • DMSO (10%): Acts as the primary solvent. ECEP must be fully dissolved at the molecular level before any other excipient is introduced.

  • PEG400 (40%): Serves as a powerful co-solvent. It prevents the immediate precipitation of the lipophilic API when the formulation encounters the aqueous environment of the stomach or plasma[4].

  • Tween-80 (5%): A non-ionic surfactant that provides micellar stabilization, critical for maintaining the drug in a dispersed state during systemic circulation[3].

  • Saline (45%): Dilutes the osmolarity of the organic solvents to ensure the formulation is physiologically tolerated by the animal.

Quantitative Formulation Analysis

Excipients in discovery formulations must be chosen with careful consideration for their impact on both the animal's physiology and the downstream bioanalytical assays[2]. Polymeric excipients like PEG400 and Tween-80 are notorious for causing severe time-dependent ion suppression in the electrospray ionization (ESI) source during LC-MS/MS analysis[5].

The table below summarizes the quantitative trade-offs of various ECEP formulations to guide your experimental design.

Formulation Vehicle (v/v)RouteMax Tolerated Volume (Mice)ECEP Solubilization CapacityLC-MS/MS Ion Suppression
0.5% Methylcellulose (Suspension) PO only10 mL/kg< 0.1 mg/mL (Suspended)Minimal (< 5%)
10% DMSO / 90% Corn Oil PO / IP5 mL/kg~ 2.5 mg/mLModerate (10 - 20%)
10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline PO / IV5 mL/kg (IV) / 10 mL/kg (PO)> 5.0 mg/mL Severe (50 - 80%)

Note: Because the optimized PEG400/Tween-80 formulation causes severe ion suppression[5], simple protein precipitation is insufficient for plasma sample preparation. Liquid-Liquid Extraction (LLE) must be utilized.

Mandatory Visualization: Preclinical Workflow

G A Phase 1: Co-Solvent Formulation (DMSO -> PEG400 -> Tween-80 -> Saline) B Phase 2: In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) A->B Visual Clarity Confirmed C Phase 3: PK Sampling (Serial Blood Collection via Saphenous Vein) B->C Temporal Kinetics D Phase 4: LC-MS/MS Analysis (LLE to Overcome PEG400 Ion Suppression) C->D Plasma Extraction E Phase 5: Translational Modeling (NOAEL to MRSD Calculation) D->E PK/PD Parameters

Preclinical workflow for ECEP: Formulation, dosing, and bioanalytical PK modeling.

Step-by-Step Experimental Protocols

Protocol A: Step-Wise Formulation Preparation (Self-Validating System)

Critical Rule: The order of addition is strictly non-negotiable. Adding saline before the polymers will cause irreversible API crash-out.

  • Weighing & Primary Solvation: Weigh the required amount of ECEP powder. Add 10% (of the final target volume) of pure, sterile DMSO. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until a completely clear solution is achieved.

  • Co-Solvent Addition: Add 40% (of final volume) of PEG400[4]. Vortex for 2 minutes. Validation Check: The solution must remain completely transparent.

  • Surfactant Addition: Add 5% (of final volume) of Tween-80. Vortex for 1 minute.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 45% (of final volume) of sterile 0.9% Saline.

  • Final Validation: Let the formulation sit at room temperature for 30 minutes. If any micro-crystals or cloudiness appear, the compound has precipitated, and the batch must be discarded. Do not dose a cloudy solution intravenously.

Protocol B: In Vivo Dosing (Murine Model)
  • Animal Preparation: Fast C57BL/6 mice for 4 hours prior to PO dosing to normalize gastric emptying times. (Fasting is not required for IV dosing).

  • IV Administration (Tail Vein): Warm the mice briefly under a heat lamp to dilate the tail vein. Using a 29G insulin syringe, administer the ECEP formulation at a dose of 2 mg/kg (Dose volume: 5 mL/kg). Inject slowly over 10-15 seconds.

  • PO Administration (Oral Gavage): Using a stainless-steel bulb-tipped gavage needle, administer the ECEP formulation at a dose of 10 mg/kg (Dose volume: 10 mL/kg).

Protocol C: Plasma Collection and Extraction
  • Sampling: Collect 50 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes[2].

  • Centrifugation: Centrifuge at 5,000 x g for 10 minutes at 4°C to separate plasma.

  • Liquid-Liquid Extraction (LLE): To avoid the severe ion suppression caused by PEG400 and Tween-80[5], do not use acetonitrile protein precipitation. Instead, add 150 µL of Methyl tert-butyl ether (MTBE) to 20 µL of plasma. Vortex for 10 minutes, centrifuge, and transfer the organic layer to a new plate. Evaporate under nitrogen and reconstitute in the LC mobile phase.

Translational Considerations

Once the preclinical PK profile and the No-Observed-Adverse-Effect-Level (NOAEL) are established in murine models, the data must be scaled for human application. According to the FDA Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers[6][7], the NOAEL is converted to a Human Equivalent Dose (HED) using body surface area (BSA) allometric scaling factors. For mice, the NOAEL (in mg/kg) is typically divided by 12.3 to estimate the HED, which is then divided by an additional safety factor (usually 10) to establish the Maximum Recommended Starting Dose (MRSD)[6].

References

  • Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability - Federal Register Source: federalregister.gov URL:[Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers | FDA Source: fda.gov URL:[Link]

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species | Molecular Pharmaceutics Source: acs.org URL:[Link]

  • Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model of Castrate-Resistant Prostate Cancer - PMC Source: nih.gov URL:[Link]

  • A study of common discovery dosing formulation components and their potential for causing time-dependent matrix effects in high-performance liquid chromatography tandem mass spectrometry assays Source: researchgate.net URL:[Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Source: tandfonline.com URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals master the synthesis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals master the synthesis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. This compound is a critical intermediate in the synthesis of kinase inhibitors, and mastering its preparation requires strict control over reaction thermodynamics and kinetics.

Mechanistic Overview: The Temperature Paradox

The synthesis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is achieved via a nucleophilic vinylic substitution. The primary amine of 4-ethylaniline attacks the highly electrophilic ethoxymethylene carbon of ethyl (ethoxymethylene)cyanoacetate (EMCA), followed by the elimination of ethanol.

The Causality of Temperature: Temperature acts as a double-edged sword in this workflow. The formation of the target acrylate is a kinetically controlled process that proceeds efficiently between 80 °C and 110 °C. However, because the resulting acrylate contains an electron-rich aromatic ring tethered to an electrophilic cyanoacrylate moiety, it is primed for a Gould-Jacobs-type cyclization[1]. If the thermal energy exceeds the activation barrier for electrophilic aromatic substitution (typically >240 °C in high-boiling solvents like Dowtherm), the molecule undergoes an intramolecular cyclization to form a 6-ethyl-4-hydroxyquinoline-3-carbonitrile derivative[2].

Therefore, optimizing the temperature is not merely about accelerating the reaction rate; it is about strictly enforcing chemoselectivity to trap the kinetic product.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature, solvent choice, and product distribution.

Temperature (°C)Solvent SystemReaction Time (h)Acrylate Yield (Kinetic)Quinoline Yield (Thermodynamic)Mechanistic Outcome
25 Ethanol24.015%0%Incomplete condensation; insufficient activation energy.
80 Ethanol4.085%0%Clean conversion; optimal for small-scale synthesis.
110 Toluene2.092%<2%Ideal kinetic control; ethanol removal drives equilibrium.
140 Neat (Solvent-Free)0.588%5%Rapid kinetics; borderline risk of localized overheating[3].
250 Dowtherm A1.00%95%Full thermodynamic conversion to cyclized quinoline[1].

Reaction Pathway & Troubleshooting Logic

G Start 4-Ethylaniline + EMCA TempCheck Reaction Temperature? Start->TempCheck LowTemp < 60°C Incomplete Conversion TempCheck->LowTemp Too Low OptTemp 80°C - 110°C Optimal Condensation TempCheck->OptTemp Ideal HighTemp > 240°C Thermal Cyclization TempCheck->HighTemp Too High Product Target Acrylate (Kinetic Product) OptTemp->Product -EtOH Byproduct 3-Cyanoquinoline (Thermodynamic Product) HighTemp->Byproduct Gould-Jacobs Product->Byproduct Excessive Heat

Workflow and thermodynamic logic for the temperature-dependent synthesis of the target acrylate.

Experimental Workflow: Self-Validating Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each step includes an observable metric to confirm success before proceeding to the next phase.

Step 1: Stoichiometric Mixing

  • Action: Combine 1.0 equivalent of 4-ethylaniline with 1.05 equivalents of EMCA in anhydrous toluene to create a 0.5 M solution.

  • Validation Check: The solution must be homogeneous and pale yellow. Any immediate precipitation indicates reagent degradation or salt formation.

Step 2: Thermal Condensation (Kinetic Trapping)

  • Action: Heat the reaction mixture to a gentle reflux (110 °C) for 2 to 4 hours using a Dean-Stark apparatus.

  • Validation Check: The physical evolution and collection of ethanol in the Dean-Stark trap visually confirms that the condensation mechanism is actively proceeding.

Step 3: In-Process Monitoring

  • Action: Spot the reaction mixture on a silica TLC plate (Eluent: 8:2 Hexanes:Ethyl Acetate) every 60 minutes.

  • Validation Check: The primary amine spot (ninhydrin active, Rf ~0.6) must completely disappear, replaced by a strongly UV-active product spot at Rf ~0.4. Do not proceed until the starting material is consumed.

Step 4: Isolation via Crystallization

  • Action: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Validation Check: The spontaneous formation of off-white to pale yellow needle-like crystals confirms the high purity of the kinetic product. (Note: The thermodynamic quinoline byproduct would manifest as an insoluble, dark amorphous powder during the hot phase). Filter and wash with cold hexanes.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a mixture of the desired acrylate and an insoluble, high-melting-point solid? A1: You have likely exceeded the kinetic temperature window. At temperatures above 140 °C, or with prolonged heating at reflux, the target acrylate begins to undergo a Gould-Jacobs-type thermal cyclization[1]. This thermodynamic pathway produces a 4-hydroxyquinoline-3-carbonitrile derivative, which is highly insoluble and exhibits a high melting point[2]. Ensure your reaction temperature does not exceed 110 °C and monitor completion via TLC to avoid overcooking the reaction.

Q2: The reaction is sluggish at room temperature. Can I run it neat to accelerate the kinetics? A2: Yes. Running the condensation neat (solvent-free) at 100–140 °C is a highly effective protocol that maximizes reactant concentration, driving the equilibrium forward rapidly[3]. However, without a solvent to act as a heat sink, localized overheating can occur. If running neat, use a precisely controlled heating block, maintain vigorous stirring, and limit the reaction time to 30–60 minutes.

Q3: How do I prevent transesterification or hydrolysis during the condensation? A3: The presence of adventitious water or the use of protic solvents at high temperatures can lead to the hydrolysis of the ethyl ester or the cyano group. Maintain strictly anhydrous conditions by using dry toluene and a nitrogen atmosphere. The expulsion of ethanol during the reaction naturally drives the equilibrium forward, but removing it via a Dean-Stark apparatus prevents reverse reactions and side-product formation.

Q4: Upon cooling, my product forms an oil instead of crystallizing. How can I induce precipitation? A4: Acrylate derivatives often "oil out" due to supersaturation or the presence of residual ethanol acting as a co-solvent. To self-validate the crystallization, concentrate the mixture under vacuum to remove all trace ethanol. Resuspend the resulting oil in a minimal amount of hot hexanes/ethyl acetate, and seed the solution with a pure crystal. Alternatively, vigorous trituration of the oil with cold hexanes will induce nucleation.

References

  • [3] Title: Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors Source: Google Patents (EP2253620B1) URL:

  • [1] Title: Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [2] Title: 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing peak shape distortions—specifically peak tailing, broadening, or spli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing peak shape distortions—specifically peak tailing, broadening, or splitting—when analyzing ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate .

By synthesizing chemical causality with field-proven diagnostic workflows, this guide provides a self-validating framework to restore chromatographic integrity.

Analyte Profile & Mechanistic Causality

To solve peak tailing, we must first understand the molecular vulnerabilities of the analyte. Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is a highly functionalized molecule featuring an ester, a cyano group, an enamine core, and a secondary amine attached to a hydrophobic 4-ethylphenyl ring.

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this structure presents two primary chemical liabilities that cause peak tailing:

  • Secondary Amine–Silanol Ion Exchange: Traditional silica-based columns contain residual silanol groups (Si–OH) that become deprotonated (Si–O⁻) at a mobile phase pH above 3.5[1]. Simultaneously, the secondary amine on the analyte becomes protonated (cationic). This creates a strong secondary ion-exchange retention mechanism that drags out the elution profile, resulting in severe tailing[2].

  • E/Z Isomerization of the Enamine Core: The enamine double bond allows the molecule to exist as E and Z isomers[3]. If the kinetic rate of this isomerization is on the same timescale as the chromatographic separation, the analyte will continuously shift between two slightly different retention states, manifesting as peak broadening, tailing, or splitting[4].

Diagnostic Workflow

Before altering mobile phase chemistry, it is critical to systematically isolate the root cause. The workflow below isolates physical system failures from chemical interactions.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckPeaks Are all peaks tailing or just the target? Start->CheckPeaks AllPeaks All Peaks Tail CheckPeaks->AllPeaks Yes TargetOnly Only Target Tails CheckPeaks->TargetOnly No Physical Physical Issue: Check for column void, frit blockage, or extra-column volume AllPeaks->Physical Chemical Chemical Issue: Secondary interactions or Isomerization TargetOnly->Chemical TestT Increase Column Temp (e.g., 40-50°C) Chemical->TestT Isomerization Peak sharpens? Root Cause: E/Z Isomerization TestT->Isomerization Yes TestpH Lower Mobile Phase pH (pH 2.5 - 3.0) TestT->TestpH No change Silanol Peak sharpens? Root Cause: Silanol Ion-Exchange TestpH->Silanol Yes

Figure 1: Root Cause Analysis Workflow for Diagnosing HPLC Peak Tailing.

Self-Validating Experimental Protocols

Every troubleshooting step must be self-validating to ensure the corrective action addresses the actual root cause rather than masking a symptom.

Protocol A: System and Column Integrity Validation (The "Neutral Marker" Test)

Purpose: To definitively rule out physical column bed deformation or extra-column band broadening before adjusting chemical parameters[5]. Methodology:

  • Prepare a test mixture containing 10 µg/mL Uracil (unretained marker) and 50 µg/mL Toluene (neutral retained marker) in the initial mobile phase.

  • Inject 5 µL of the test mix under your current method conditions.

  • Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height. Causality & Validation: Uracil validates the extra-column volume (tubing, fittings, flow cell). Toluene validates the physical integrity of the column bed. If Toluene exhibits As​<1.2 (symmetrical) but your target enamine analyte exhibits As​>1.5 , you have validated that the physical system is flawless and the tailing is strictly driven by chemical interactions[6][7].

Protocol B: Silanol Suppression via Low-pH Mobile Phase

Purpose: To neutralize acidic silanols and eliminate ion-exchange interactions with the secondary amine[1]. Methodology:

  • Prepare Aqueous Phase (A): 20 mM Potassium Phosphate buffer.

  • Titrate the buffer to exactly pH 2.5 using concentrated Phosphoric Acid[8].

  • Equilibrate the column with 15–20 column volumes of the new mobile phase until the baseline stabilizes.

  • Inject the target analyte. Causality & Validation: Residual silanols have a pKa of ~3.5–4.5. By lowering the pH to 2.5, you force the silanols into a fully protonated, neutral state (Si–OH). This shuts down the weak cation-exchange mechanism. If the peak sharpens immediately, silanol interaction was the primary culprit[2].

Protocol C: Kinetic Coalescence of Isomers via Temperature Elevation

Purpose: To resolve peak distortion caused by slow E/Z isomerization of the enamine bond[4]. Methodology:

  • Set the HPLC column oven temperature to 45 °C.

  • Allow 20 minutes for complete thermal equilibration of the column and mobile phase.

  • Perform consecutive injections to monitor peak shape evolution. Causality & Validation: Increasing thermal energy accelerates the interconversion rate between the E and Z isomers. When this interconversion becomes significantly faster than the chromatographic elution time, the isomers coalesce into a single, sharp, time-averaged peak[3].

Quantitative Data & System Suitability

The following tables summarize the expected quantitative improvements when applying the protocols above to enamine/amine derivatives.

Table 1: Impact of Mobile Phase pH and Temperature on Asymmetry Factor ( As​ )

ConditionMobile Phase pHColumn Temp (°C)Asymmetry Factor ( As​ )Primary Mechanism Addressed
Baseline 6.5252.45None (Severe Tailing)
Low pH 2.5251.40Silanol Suppression
High Temp 6.5451.85Isomer Coalescence
Optimized 2.5451.05Synergistic Resolution

Table 2: Column Chemistry Comparison for Amine/Enamine Derivatives

Column ChemistrySilanol ActivityRecommended Use CaseExpected Peak Shape
Type A Silica (Standard C18) HighNeutral, non-polar analytesSevere Tailing
Type B Silica (End-capped C18) LowGeneral secondary aminesModerate / Acceptable
Polar-Embedded C18 Very LowAmines prone to ion-exchangeExcellent (Sharp)
Hybrid Particle (e.g., BEH) MinimalHigh pH applications (pH > 8)Excellent (Sharp)

Mechanistic Logic Diagram

The diagram below maps the specific functional groups of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate to their corresponding chromatographic failure modes.

MechanisticPathways Molecule Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate Amine Secondary Amine Motif Molecule->Amine Enamine Enamine Double Bond Molecule->Enamine Silanol Ionized Silanols (Si-O⁻) at mid-pH Amine->Silanol Protonated amine (NH₂⁺) interacts with Si-O⁻ Isomer E/Z Isomerization on HPLC timescale Enamine->Isomer Thermal/Solvent induced rotation Tailing1 Ion-Exchange Retention -> Peak Tailing Silanol->Tailing1 Tailing2 Peak Broadening / Splitting Isomer->Tailing2

Figure 2: Mechanistic Pathways of Peak Tailing for the Enamine Derivative.

Frequently Asked Questions (FAQs)

Q1: Why does my peak tailing worsen over time with the exact same column and method? A1: This is typically caused by the gradual hydrolysis and loss of end-capping groups from the stationary phase, which exposes fresh residual silanols over time[6]. Highly aqueous mobile phases or aggressive pH levels accelerate this degradation. To resolve this, transition to a sterically protected or hybrid silica column designed for extended longevity[1].

Q2: Can I use triethylamine (TEA) as a mobile phase additive to fix the tailing? A2: Yes, TEA acts as a sacrificial base (silanol suppressor) that preferentially binds to active silanols, shielding your analyte from secondary interactions[8]. However, TEA can accelerate the hydrolysis of the stationary phase and is strictly incompatible with LC-MS analyses due to severe ion suppression. A more robust, modern approach is utilizing a high-purity Type B silica or a polar-embedded column[9].

Q3: I adjusted the pH to 2.5, but the peak is still slightly tailing and elutes much faster. Why? A3: At pH 2.5, the secondary amine is fully protonated, making the molecule highly polar and reducing its hydrophobic retention on a standard C18 phase. If residual tailing persists despite silanol suppression, it may be due to trace metal contamination in the silica matrix chelating with the cyano/enamine groups[10]. Consider using metal-free column hardware or adding a chelator like EDTA to the mobile phase (provided MS compatibility is not required)[11].

Q4: How can I differentiate between a column void and chemical tailing without running the Neutral Marker test? A4: While the Neutral Marker test is the gold standard, a quick diagnostic is to observe the chromatogram holistically. If every peak in the chromatogram (including impurities and solvent fronts) exhibits the exact same tailing profile, the issue is physical (e.g., a void, slipped PEEK tubing, or a partially plugged frit)[5][7]. If only the basic enamine analyte tails while neutral impurities remain sharp, the issue is chemical[6].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available at:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at:[Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at:[Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?. Available at: [Link]

  • ResearchGate. (E)/(Z) isomerization of enamide 1 as monitored by HPLC. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link]

  • MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at:[Link]

  • ResearchGate. E/Z isomerisation (a), imine–enamine tautomerisation (b), and aldol.... Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

Welcome to the Technical Support Knowledge Base. This guide is designed for process chemists, researchers, and drug development professionals scaling the synthesis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for process chemists, researchers, and drug development professionals scaling the synthesis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate .

As a critical enamine intermediate formed via the condensation of 4-ethylaniline and ethyl (ethoxymethylene)cyanoacetate (EMCA), this compound is a vital building block for 3-cyanoquinoline-based kinase inhibitors[1]. Controlling its crystallization is paramount, as impurities generated here will carry over into subsequent high-temperature cyclization steps[2].

Part 1: Mechanistic Pathways & Impurity Generation

To effectively troubleshoot crystallization, we must first map the chemical causality of the reaction. The diagram below illustrates the primary synthetic pathway alongside the competing parasitic reactions that generate common side products.

Mechanism SM 4-Ethylaniline + EMCA Intermediate Condensation Reaction SM->Intermediate Heat / Solvent Oxidation Aniline Oxidation (Azo/Polymers) SM->Oxidation O2 Exposure Hydrolysis EMCA Hydrolysis (Ethyl Cyanoacetate) SM->Hydrolysis H2O Traces Product Ethyl 2-cyano-3-[(4-ethylphenyl) amino]prop-2-enoate (Target) Intermediate->Product Controlled Cooling Cyclization Premature Cyclization (Quinolone) Intermediate->Cyclization Localized T > 120 °C

Caption: Reaction pathways and side-product generation during EMCA-aniline condensation.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q: Why is my isolated product exhibiting a broad melting point and showing double peaks in HPLC analysis despite having the correct mass? A: This is a classic symptom of kinetic trapping of E/Z stereoisomers. Enamines can exist in both configurations around the alkene double bond. While the intramolecular hydrogen-bonded isomer is thermodynamically favored, rapid crystallization traps the kinetic isomer in the lattice. Resolution: Introduce an acid-catalyzed equilibration step (e.g., 0.1% v/v glacial acetic acid) during the hot dissolution phase. The acid protonates the amine, lowering the energy barrier for rotation via an iminium intermediate, funneling the entire batch into a single thermodynamic isomer before nucleation.

Q: I am detecting a highly UV-active impurity at a later retention time (RRT ~1.40). What is this, and how do I prevent it? A: This is likely 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile . The Gould-Jacobs reaction pathway dictates that thermal cyclization of your intermediate into a quinolone occurs at elevated temperatures, typically requiring refluxing Dowtherm A (>250 °C)[2]. However, localized overheating on the reactor walls or prolonged refluxing (>120 °C) during the initial condensation can cause premature cyclization. Resolution: Strictly control the jacket temperature of your reactor. Perform the condensation and crystallization in refluxing ethanol (78 °C) or controlled toluene (90 °C max) to prevent crossing the thermal activation threshold for cyclization.

Q: My overall yield is low, and the mother liquor is heavily enriched with ethyl cyanoacetate. What happened? A: EMCA is an activated enol ether and is highly susceptible to nucleophilic attack by water, similar to mechanisms observed in other activated methylene condensations[3]. Moisture in your solvent or reactor leads to the hydrolysis of EMCA into ethyl cyanoacetate and formic acid, starving the reaction of the starting material. Resolution: Utilize strictly anhydrous solvents (KF < 0.05%) and ensure the reactor is dried and purged with nitrogen prior to charging the reagents.

Q: The crystallized product is dark brown instead of the expected pale yellow/white. How do I remove the color? A: 4-Ethylaniline is prone to oxidative degradation, forming highly conjugated azo compounds and polymeric dyes. Resolution: Degas all crystallization solvents and maintain a strict nitrogen blanket. If the crude mixture is already dark, perform a hot filtration through a pad of activated carbon (e.g., Darco) prior to the cooling ramp.

Part 3: Quantitative Impurity Data

Use the following analytical markers to identify and mitigate side products during your in-process controls (IPC).

Impurity / Side ProductAnalytical Marker (HPLC RRT)UV Max (nm)Primary CauseMitigation Strategy
4-Ethylaniline (SM)0.45235, 285Incomplete condensationUse a 2-5% molar excess of EMCA
Ethyl Cyanoacetate 0.20210EMCA hydrolysisStrict anhydrous environment
E/Z Kinetic Isomer 1.05330Rapid supersaturation0.1% v/v AcOH equilibration
Quinolone Derivative 1.40250, 340Localized overheatingKeep Tmax​ < 90 °C during process
Oxidative Polymers Broad (1.5 - 2.0)>400Oxygen ingressN 2​ atmosphere, Carbon filtration
Part 4: Self-Validating Crystallization Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the physical validation criteria are met.

Step 1: Dissolution & Clarification

  • Suspend the crude ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate in anhydrous ethanol (3 mL/g).

  • Heat to 78 °C under a continuous nitrogen sweep. Causality: Nitrogen prevents oxidative coupling of residual aniline. Anhydrous ethanol prevents EMCA hydrolysis. Validation Checkpoint: The solution must transition to a clear, pale-yellow liquid. If the solution is opaque or dark brown , oxygen ingress has occurred. Immediately perform a hot filtration through activated carbon before proceeding.

Step 2: Isomeric Equilibration

  • Add 0.1% v/v glacial acetic acid to the hot solution.

  • Stir at 78 °C for 15 minutes. Causality: Acid catalysis funnels the mixture into the thermodynamically stable intramolecularly hydrogen-bonded isomer, preventing double-peak formation in the final product. Validation Checkpoint: An HPLC sample of the hot mixture must show a single target peak (>98% AUC).

Step 3: Controlled Nucleation

  • Cool the reactor at a linear rate of 0.5 °C/min to 60 °C.

  • Seed the reactor with 0.5 wt% of pure target crystals. Causality: A slow, controlled cooling rate prevents rapid supersaturation, which would otherwise trap impurities (occlusion) within the crystal lattice. Validation Checkpoint: A distinct cloud point (turbidity) must occur within 2 °C of seeding. If spontaneous nucleation occurs before seeding, the cooling rate was too fast, and the batch should be reheated to 78 °C.

Step 4: Growth and Isolation

  • Continue cooling at 0.5 °C/min down to 5 °C. Hold for 2 hours.

  • Filter via a Buchner funnel and wash the cake with cold (0 °C) anhydrous ethanol. Causality: Holding at 5 °C maximizes thermodynamic yield while keeping the more soluble impurities (ethyl cyanoacetate, unreacted aniline) dissolved in the mother liquor.

Workflow Step1 1. Dissolve Crude in Anhydrous EtOH (78°C) Step2 2. Hot Carbon Filtration (Remove Polymers) Step1->Step2 If turbid/dark Step3 3. Acidify (0.1% AcOH) for Isomer Equilibration Step1->Step3 If clear pale yellow Step2->Step3 Clear filtrate Step4 4. Linear Cooling (0.5°C/min to 60°C & Seed) Step3->Step4 Single peak confirmed Step5 5. Isolate Pure Target Crystals (5°C) Step4->Step5 Filter & Wash

Caption: Step-by-step crystallization workflow with self-validating quality checkpoints.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating High-Performance Liquid Chromatography (HPLC) Methods for Ethyl 2-Cyano-3-[(4-ethylphenyl)amino]prop-2-enoate Analysis

This guide provides a comprehensive framework for the validation of HPLC analytical methods for a novel compound, ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. It is designed for researchers, analytical scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of HPLC analytical methods for a novel compound, ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and compliant analytical procedures. We will objectively compare two distinct reversed-phase HPLC (RP-HPLC) methods—an isocratic method for routine quality control and a gradient method for stability and impurity profiling—supported by detailed experimental protocols and validation data.

The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific principles and regulatory expectations. All methodologies and claims are supported by authoritative guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).

Analyte Characterization: Ethyl 2-Cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development.

  • Chemical Structure:

    • Molecular Formula: C₁₄H₁₆N₂O₂[1]

    • Molecular Weight: 244.29 g/mol [1]

    • Structure:

  • Physicochemical Properties: The molecule possesses a conjugated system incorporating a phenyl ring and a cyano-acrylate group, which suggests strong UV absorbance, making UV detection in HPLC highly suitable. Its structure, featuring both hydrophobic (ethylphenyl group) and moderately polar (cyano, ester, amino) moieties, indicates good retention on reversed-phase columns like C18.

The Regulatory Imperative: Foundations of Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[2][3] Regulatory bodies, including the FDA and EMA, mandate such validation for all analytical methods used in GMP environments.[4][5] The globally harmonized ICH guideline Q2(R2) provides a comprehensive framework for validation, outlining the necessary performance characteristics to be investigated.[6][7]

The core validation parameters, which we will assess for our target analyte, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[8][9][10]

  • Linearity: The ability to produce test results that are directly proportional to the analyte's concentration over a given range.[9][11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[11][12]

  • Accuracy: The closeness of the test results to the true value.[9][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[11][13][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15][16]

Below is a diagram illustrating the logical workflow of the analytical method validation process.

G cluster_dev Phase 1: Method Development cluster_imp Phase 3: Implementation Analyte Analyte Characterization Selection Chromatographic Condition Selection (Column, Mobile Phase, Detector) Analyte->Selection Optimization Method Optimization (Peak Shape, Resolution, Run Time) Selection->Optimization Specificity Specificity Optimization->Specificity Protocol Definition Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness SST System Suitability Testing (SST) Robustness->SST Method Finalization Routine Routine Analysis SST->Routine Lifecycle Lifecycle Management (Ongoing Verification) Routine->Lifecycle

Caption: Workflow for Analytical Method Validation from Development to Routine Use.

Comparative HPLC Methodologies

We will compare two distinct RP-HPLC methods designed for different analytical objectives.

ParameterMethod A: Isocratic QC AssayMethod B: Gradient Impurity ProfilingRationale for Choices
HPLC Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmMethod A is optimized for speed. Method B uses a longer column for enhanced resolution of potential closely-eluting impurities.
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe isocratic mixture in Method A provides consistent elution for the main peak. The gradient in Method B allows for the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Gradient Program N/A0-5 min (30% B), 5-20 min (30-90% B), 20-25 min (90% B), 25-30 min (30% B)This program provides a shallow gradient to resolve early eluting impurities and a steeper ramp to elute late-comers efficiently.
Detection UV at 285 nmUV at 285 nmThe wavelength was selected based on the UV absorbance maximum of the analyte, providing high sensitivity.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.[13]
Injection Vol. 10 µL20 µLA larger injection volume for Method B enhances the detection of trace-level impurities.
Run Time ~10 minutes30 minutesMethod A is rapid for high-throughput QC. Method B has a longer run time to ensure all potential impurities are eluted.

Experimental Protocols for Validation

The following protocols are universally applicable to both Method A and B, with concentrations adjusted based on the method's purpose (assay vs. impurity).

Stock and Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

Validation Parameter Protocols
  • Specificity:

    • Inject a blank (mobile phase) to ensure no interfering peaks at the analyte's retention time.

    • Prepare a placebo solution (containing all formulation excipients except the active ingredient) and inject it.

    • Spike the placebo with the analyte and inject to confirm that the analyte peak is resolved from all excipient peaks.

    • For Method B, perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte to demonstrate that degradation product peaks do not co-elute with the main peak.[16]

  • Linearity:

    • Prepare at least five concentrations of the analyte. For an assay method, this typically covers 80% to 120% of the target concentration.[17] For an impurity method, the range should span from the LOQ to 120% of the impurity specification limit.[16]

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

    • Determine the linearity using the correlation coefficient (r²) and y-intercept from the linear regression analysis.

  • Accuracy (Recovery):

    • Prepare a placebo mixture.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration), with three replicate preparations at each level.

    • Analyze the samples and calculate the percentage recovery. The acceptance range for an assay is typically 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies. The %RSD should typically be ≤2%.[13]

  • LOD & LOQ:

    • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[17]

    • S/N Method: Determine the concentration that yields an S/N of 3:1 for LOD and 10:1 for LOQ.

    • Calibration Curve Method: Calculate as LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.[13][17]

  • Robustness:

    • Deliberately vary critical chromatographic parameters one at a time.

    • Parameters to vary include:

      • Flow Rate (e.g., ±0.1 mL/min)

      • Column Temperature (e.g., ±5 °C)

      • Mobile Phase Composition (e.g., organic phase ±2%)

    • Inject a system suitability solution and evaluate the impact on retention time, peak tailing, and resolution. The system suitability parameters should remain within acceptable limits.[15]

The interconnectedness of these parameters is crucial for a holistic validation approach.

G cluster_core Core Validation Parameters Linearity Linearity LOQ LOQ Linearity->LOQ lower limit is Accuracy Accuracy Precision Precision Range Range Range->Linearity defines scope of Range->Accuracy defines scope of Range->Precision defines scope of Specificity Specificity Specificity->Accuracy ensures validity of Robustness Robustness Robustness->Precision challenges

Caption: Interrelationship of Key HPLC Validation Parameters.

Data Comparison and Interpretation

The following tables summarize hypothetical but realistic validation data for the two proposed HPLC methods.

Table 1: Linearity and Range
ParameterMethod A: Isocratic QC AssayMethod B: Gradient Impurity ProfilingAcceptance Criteria
Range (µg/mL) 80 - 1200.5 - 12Defined by application
Correlation (r²) 0.99950.9991r² ≥ 0.999
Y-Intercept Minimal (<2% of 100% response)Minimal (<5% of 100% response)Not significantly different from zero

Interpretation: Both methods demonstrate excellent linearity over their defined ranges, making them suitable for their respective quantitative purposes.

Table 2: Accuracy and Precision
ParameterMethod A: Isocratic QC AssayMethod B: Gradient Impurity ProfilingAcceptance Criteria
Accuracy (Recovery) 99.5% - 101.2%95.1% - 104.5% (at LOQ level)Assay: 98-102%Impurity: 80-120%
Repeatability (%RSD) 0.65%1.5%≤ 2%
Intermediate Precision (%RSD) 0.88%2.1%≤ 2% (typically)

Interpretation: Method A shows very high accuracy and precision, as expected for a drug substance assay. Method B meets the slightly wider acceptance criteria typical for impurity methods, demonstrating its suitability for quantifying trace components.

Table 3: Sensitivity and Robustness
ParameterMethod A: Isocratic QC AssayMethod B: Gradient Impurity ProfilingAcceptance Criteria
LOD (µg/mL) 1.00.15S/N ≥ 3
LOQ (µg/mL) 3.00.5S/N ≥ 10
Robustness System suitability passed for all varied conditionsSystem suitability passed for all varied conditionsSystem suitability criteria must be met

Interpretation: Method B is significantly more sensitive, which is a critical requirement for an impurity profiling method designed to detect trace degradants. Both methods proved to be robust, indicating they will perform reliably under the minor variations expected during routine laboratory use.

Conclusion and Recommendations

This guide has compared two validated HPLC methods for the analysis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate, each tailored for a specific analytical purpose.

  • Method A (Isocratic) is validated as a rapid, accurate, and precise method ideal for routine quality control and release testing of the drug substance. Its short run time allows for high throughput, which is economically advantageous in a manufacturing environment.

  • Method B (Gradient) is validated as a specific, sensitive, and robust method suitable for stability studies, impurity profiling, and forced degradation analysis . Its superior resolving power and lower LOQ ensure that all potential impurities and degradants can be accurately detected and quantified, which is essential for ensuring product safety and stability.

The choice between these methods should be dictated by the analytical objective. By following the principles and protocols outlined herein, laboratories can ensure their analytical data is reliable, reproducible, and compliant with global regulatory standards.[18][19][20] The lifecycle approach to analytical procedures ensures that methods remain fit for purpose from development through to routine use and eventual retirement.[21][22]

References

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  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC.
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  • Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. (n.d.). PubChem.
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  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (2023, June). JETIR.org.
  • Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. (n.d.). PMC.
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  • Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (C14H16N2O2). (n.d.). PubChemLite.
  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016, January 10). International Journal of Current Microbiology and Applied Sciences.
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Comparative

LC-MS/MS vs. HPLC-UV for the Quantification of Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate: A Method Validation Comparison Guide

The quantification of enamino esters, specifically ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (CAS: 346613-02-3)[1], presents unique bioanalytical challenges. As a highly functionalized intermediate often utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of enamino esters, specifically ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate (CAS: 346613-02-3)[1], presents unique bioanalytical challenges. As a highly functionalized intermediate often utilized in the synthesis of kinase inhibitors and other pharmacophores, its structural features—including a secondary amine, a cyano group, and an ester linkage—make it susceptible to E/Z isomerization and matrix-induced degradation.

For drug development professionals and analytical scientists, selecting the appropriate quantitative platform is critical. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing a self-validating, ICH M10-compliant LC-MS/MS methodology[2].

Platform Comparison: Causality in Method Selection

While HPLC-UV is a ubiquitous and cost-effective tool, it fundamentally relies on chromophore absorbance, which lacks molecular specificity in complex biological matrices (e.g., plasma, microsomes). In contrast, LC-MS/MS utilizes Multiple Reaction Monitoring (MRM), isolating specific precursor-to-product ion transitions. This mass-filtering mechanism eliminates co-eluting background noise, providing superior selectivity and sensitivity[3].

Quantitative Performance Comparison
Performance MetricLC-MS/MS (QqQ in MRM Mode)HPLC-UV (Diode Array Detection)Causality / Scientific Rationale
Detection Mechanism Mass-to-charge (m/z) fragmentationUV Absorbance (Chromophore)MS/MS filters out isobaric interferences via specific collision-induced dissociation (CID) pathways.
Sensitivity (LLOQ) 0.1 – 0.5 ng/mL50 – 100 ng/mLMRM drastically reduces baseline noise, increasing the signal-to-noise (S/N) ratio.
Selectivity Extremely HighModerateUV cannot distinguish between the analyte and co-eluting matrix components with similar absorbance spectra.
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitudeElectron multipliers in MS detectors offer broader linear response curves compared to photodiode arrays.
Run Time per Sample 3 – 5 minutes10 – 20 minutesHigh MS selectivity allows for faster, "ballistic" chromatographic gradients without requiring baseline separation of all matrix peaks[4].
Matrix Effects High SusceptibilityLow SusceptibilityEndogenous lipids compete for ionization in the MS source. This requires mitigation via Stable Isotope-Labeled Internal Standards (SIL-IS)[3].

Structural Fragmentation & MRM Pathway

To establish a highly selective LC-MS/MS assay, we must understand the ionization causality. In positive Electrospray Ionization (ESI+), the secondary amine of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate acts as a proton acceptor, yielding a robust precursor ion at m/z 245.1 ([M+H]+).

Applying Collision Energy (CE) in the second quadrupole induces specific fragmentation. A lower CE (e.g., 15V) typically cleaves the ester, resulting in a neutral loss of ethanol (-46 Da). A higher CE (e.g., 25V) cleaves the enamine C-N bond, generating a stable 4-ethylaniline fragment at m/z 122.1 , which serves as an ideal quantifier ion due to its high abundance and structural specificity.

MRM_Transitions Parent Precursor Ion [M+H]+ m/z 245.1 (Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate) Frag1 Product Ion 1 (Quantifier) m/z 122.1 (4-Ethylaniline fragment) Parent->Frag1 Collision Energy: 25V Cleavage of enamine C-N bond Frag2 Product Ion 2 (Qualifier) m/z 199.1 (Loss of Ethanol) Parent->Frag2 Collision Energy: 15V Ester cleavage

MRM fragmentation pathway of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate in ESI+ mode.

The Self-Validating LC-MS/MS Protocol

A robust bioanalytical method must be a self-validating system. This means every analytical batch must contain internal controls (blanks, zero samples, and Quality Control (QC) samples spanning the calibration range) to continuously prove the assay's integrity[2].

Step-by-Step Methodology

Step 1: Matrix-Matched Calibration & QC Preparation

  • Action: Spike blank human plasma with the analyte to create an 8-point calibration curve (e.g., 0.5 to 500 ng/mL) and QC samples at Low, Mid, and High concentrations.

  • Causality: Biological matrices suppress or enhance ionization. Preparing standards in the exact same matrix as the study samples normalizes these effects, ensuring accurate quantification[2]. Calibration standards and QCs must be prepared from separate stock solutions to verify stock accuracy[2].

Step 2: Sample Extraction via Protein Precipitation (PPT)

  • Action: Aliquot 50 µL of plasma (sample, standard, or QC). Add 150 µL of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile rapidly denatures plasma proteins, forcing them to precipitate out of solution[4]. The SIL-IS (which shares the exact physicochemical properties of the analyte but has a different mass) is added before extraction. This creates a self-correcting mechanism: any volumetric loss during pipetting or ion suppression in the MS source affects the analyte and SIL-IS equally, keeping their area ratio constant[3].

Step 3: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C. Use a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase provides hydrophobic retention. The addition of 0.1% Formic Acid lowers the pH of the mobile phase, ensuring the secondary amine of the analyte remains fully protonated. This dramatically increases the efficiency of droplet desolvation and ion formation in the ESI+ source[4].

ICH M10 Validation Framework & Experimental Data

To meet global regulatory expectations (FDA/EMA), the method must be validated according to ICH M10 guidelines[5][6]. The validation lifecycle ensures the method is "fit-for-purpose" before any unknown study samples are analyzed.

Validation_Workflow Dev 1. Method Development Chromatography & MS Tuning Prep 2. Sample Extraction PPT or SPE Optimization Dev->Prep Optimal Retention & Ionization Val 3. ICH M10 Core Validation Linearity, Accuracy, Precision Prep->Val High Recovery, Low Matrix Effect Stab 4. Stability Assessments Benchtop, Autosampler, F/T Val->Stab Established Dynamic Range App 5. Study Sample Analysis In-Study QCs & ISR Stab->App Confirmed Analyte Integrity

ICH M10 compliant bioanalytical method validation lifecycle for LC-MS/MS quantification.

Representative Validation Data

A fully validated LC-MS/MS method for this enamino ester should yield data conforming to the strict ±15% variance thresholds dictated by ICH M10[3].

Validation ParameterICH M10 Acceptance CriteriaTypical LC-MS/MS ResultCausality of Result
Intra/Inter-day Accuracy ±15% of nominal (±20% at LLOQ)92.4% – 106.1%High accuracy is driven by the use of a SIL-IS, which perfectly tracks analyte recovery.
Intra/Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)CV 3.2% – 8.7%Sub-2 µm UHPLC particles provide highly reproducible peak shapes and retention times.
Matrix Effect (IS Normalized) CV ≤ 15%CV 4.1%While absolute matrix suppression may be 30% due to plasma phospholipids, the IS-normalized matrix factor approaches 1.0, proving the SIL-IS successfully corrects for suppression[3].
Benchtop Stability Stable for processing durationStable for 24h at 25°CAnalyte resists rapid hydrolysis in plasma when kept in controlled ambient conditions[5].
Freeze-Thaw Stability Stable across ≥ 3 cyclesStable for 3 cycles (-80°C)Validates that clinical samples can be safely thawed for re-analysis without analyte degradation[4][5].

Conclusion

For the quantification of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate, LC-MS/MS is unequivocally superior to HPLC-UV. By leveraging the specific protonation of the secondary amine and the targeted CID cleavage of the enamine bond, scientists can achieve sub-nanogram sensitivity. When grounded in the ICH M10 validation framework, this methodology transforms from a simple analytical procedure into a robust, self-validating system capable of supporting rigorous pharmacokinetic and drug development studies.

Sources

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